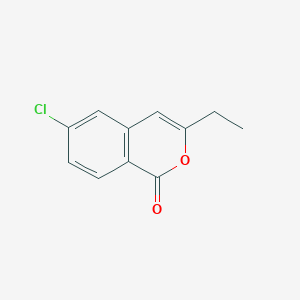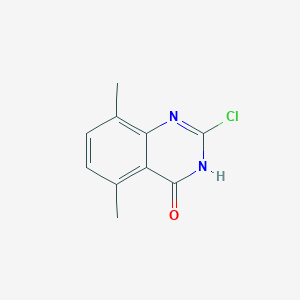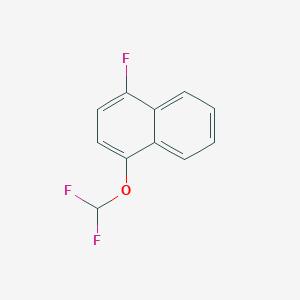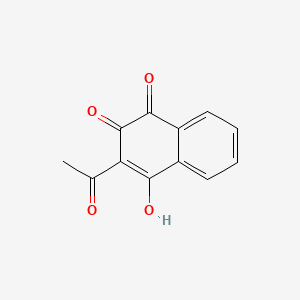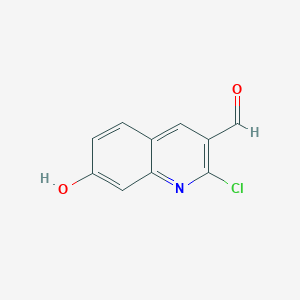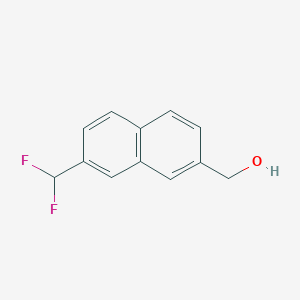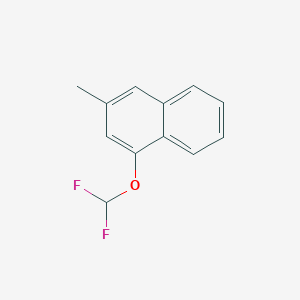
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in green plants, fungi, and bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. This method employs both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as Lewis acids like aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. Methods such as using green solvents and catalysts are employed to ensure sustainable production . Additionally, one-pot synthesis methods, which combine multiple reaction steps into a single process, are also used to enhance efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit catabolic enzymes such as hyaluronidase and collagenase, preserving the integrity of connective tissues . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress and preventing cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
4,6,7-Trihydroxy-2H-chromen-2-one: Another hydroxycoumarin with similar antioxidant properties.
7-Hydroxy-4-methyl-2H-chromen-2-one: Known for its antimicrobial and anti-inflammatory activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Exhibits sweet taste and is used in flavoring.
Uniqueness
3,6,7-Trihydroxy-4-methyl-2H-chromen-2-one stands out due to its unique combination of hydroxyl groups at positions 3, 6, and 7, which contribute to its potent antioxidant and therapeutic properties . This structural arrangement enhances its ability to interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H8O5 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
3,6,7-trihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-4-5-2-6(11)7(12)3-8(5)15-10(14)9(4)13/h2-3,11-13H,1H3 |
Clave InChI |
MEXVDPUMANAGEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)

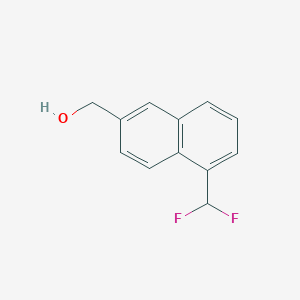
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
